molecular formula C17H24N2O3S B12481410 3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol

3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol

Cat. No.: B12481410
M. Wt: 336.5 g/mol
InChI Key: GLHMYMYUQAVWOD-UHFFFAOYSA-N
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Description

3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzothiazole core structure. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through alkylation reactions, often using cyclohexyl halides under basic conditions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the benzothiazole ring or the amino group, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    2-Aminobenzothiazole: A derivative with similar properties but different reactivity.

    5-Hydroxybenzothiazole: Another hydroxylated derivative with distinct biological activities.

Uniqueness

3-{[(5-HYDROXY-1,3,3-TRIMETHYLCYCLOHEXYL)METHYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of the cyclohexyl group and the hydroxyl group, which confer specific chemical and biological properties that are not found in simpler benzothiazole derivatives.

Properties

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

3-[[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]methyl]-3,5,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C17H24N2O3S/c1-16(2)8-12(20)9-17(3,10-16)11-18-15-13-6-4-5-7-14(13)23(21,22)19-15/h4-7,12,20H,8-11H2,1-3H3,(H,18,19)

InChI Key

GLHMYMYUQAVWOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN=C2C3=CC=CC=C3S(=O)(=O)N2)O)C

Origin of Product

United States

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